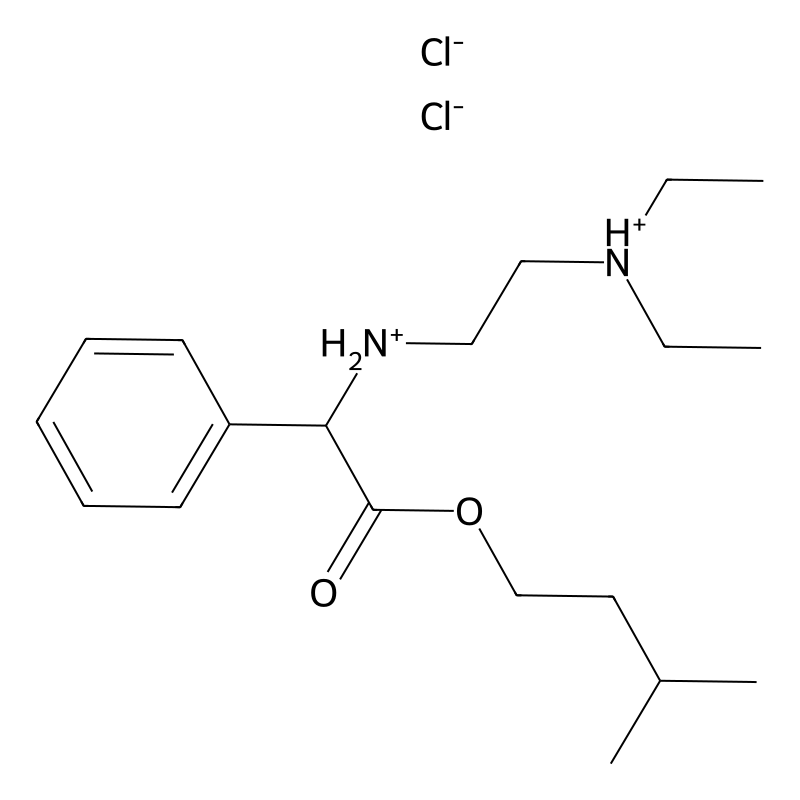

Camylofine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Camylofine dihydrochloride, known for its antispasmodic properties, has several applications in scientific research, particularly in the field of medicine. Here’s a comprehensive analysis of six unique applications:

Obstetrics and Gynecology

Application Summary: Camylofine dihydrochloride is used to alleviate abdominal colic and accelerate labor . It’s particularly effective in managing prolonged labor and facilitating cervical dilatation.

Methods of Application: The drug is administered intramuscularly or intravenously, with the intravenous route providing a quicker onset of action. Dosage and administration are tailored to the patient’s needs, considering factors like the stage of labor.

Results and Outcomes: Studies have shown that camylofine can significantly increase the cervical dilatation rate (CDR) and reduce the duration of the first stage of labor . It has been compared favorably with other antispasmodics, demonstrating a faster CDR and a reduction in the active first stage of labor.

Camylofine dihydrochloride, also known as Camylofin hydrochloride, is a synthetic compound classified as an anticholinergic agent. It is primarily utilized in medical settings for its smooth muscle relaxant properties, particularly in the treatment of abdominal colic and to facilitate labor. The chemical structure of Camylofine dihydrochloride can be represented by the formula , indicating it contains two hydrochloride ions per molecule, which contributes to its solubility and biological activity .

Camylofine dihydrochloride is thought to work through two mechanisms:

- Anticholinergic action: It may inhibit the binding of acetylcholine to muscarinic receptors, although this effect is considered less pronounced []. Acetylcholine is a neurotransmitter involved in muscle contractions [].

- Direct smooth muscle relaxation: It might also achieve relaxation by increasing cyclic AMP levels within smooth muscle cells, leading to reduced calcium concentration and ultimately muscle relaxation [].

- Oxidation: While not common, it can undergo oxidation under specific conditions.

- Reduction: This reaction is less frequently observed for this compound.

- Substitution: The compound can participate in substitution reactions, particularly involving its amino and ester groups.

The major products formed from these reactions depend on the specific conditions applied, such as temperature and pH levels .

Camylofine dihydrochloride exhibits significant biological activity through its dual mechanism of action:

- Anticholinergic Action: It inhibits the binding of acetylcholine to muscarinic receptors, reducing smooth muscle contraction.

- Phosphodiesterase Type IV Inhibition: This leads to an increase in cyclic adenosine monophosphate levels, which reduces cytosolic calcium concentrations and promotes smooth muscle relaxation.

These actions make it effective in alleviating smooth muscle spasms associated with gastrointestinal disorders .

The synthesis of Camylofine dihydrochloride involves several steps:

- Hell–Volhard–Zelinsky Halogenation: This process begins with phenylacetic acid to produce 2-bromo-2-phenylacetyl bromide.

- Formation of Intermediate Compounds: Various intermediates are synthesized before arriving at the final product.

- Purification: Techniques such as recrystallization or chromatography are employed to ensure high yield and purity.

Industrial production typically follows similar routes but on a larger scale, with careful control over reaction conditions .

Camylofine dihydrochloride has been studied for potential drug interactions:

- Adverse Effects: The combination of Camylofine with certain drugs (e.g., Aclidinium) may increase the risk or severity of adverse effects.

- Pharmacokinetics: Its pharmacokinetic profile varies based on administration routes, with intramuscular administration resulting in slower onset compared to intravenous routes .

Several compounds share similarities with Camylofine dihydrochloride in terms of structure or pharmacological action. Here are some notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Hyoscine Butylbromide | Antispasmodic for gastrointestinal issues | Primarily acts as a smooth muscle relaxant | |

| Dicyclomine | Treatment of irritable bowel syndrome | Exhibits anticholinergic properties similar to Camylofine | |

| Atropine | Treats bradycardia and organophosphate poisoning | More potent anticholinergic effects |

Camylofine dihydrochloride's unique combination of anticholinergic action and phosphodiesterase inhibition distinguishes it from these compounds, making it particularly effective for specific clinical applications related to smooth muscle relaxation .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant

Wikipedia

Dates

2: Rohwer AC, Khondowe O, Young T. Antispasmodics for labour. Cochrane Database Syst Rev. 2013 Jun 5;(6):CD009243. doi: 10.1002/14651858.CD009243.pub3. Review. PubMed PMID: 23737030.

3: Elbarbry FA, Mabrouk MM, El-Dawy MA. Determination of the analgesic components of Spasmomigraine tablet by liquid chromatography with ultraviolet detection. J AOAC Int. 2007 Jan-Feb;90(1):94-101. PubMed PMID: 17373440.

4: Rohwer AC, Khondowe O, Young T. Antispasmodics for labour. Cochrane Database Syst Rev. 2012 Aug 15;(8):CD009243. doi: 10.1002/14651858.CD009243.pub2. Review. PubMed PMID: 22895986.

5: Dubey R, Dubey R, Omrey P, Vyas SP, Jain SK. Development and characterization of colon specific drug delivery system bearing 5-ASA and Camylofine dihydrochloride for the treatment of ulcerative colitis. J Drug Target. 2010 Sep;18(8):589-601. doi: 10.3109/10611860903572933. PubMed PMID: 20088681.

6: Schvartsman S, Schvartsman C, Barsanti C. Camylofin intoxication reversed by naloxone. Lancet. 1988 Nov 26;2(8622):1246. PubMed PMID: 2903969.

7: Gupta C. Use of anafortan intravenous injection for treatment of colicky pain. J Indian Med Assoc. 2000 Aug;98(8):479, 482. PubMed PMID: 11294338.

8: PILZ A. [Clinical experience with a new spasmolytic (avacan)]. Wien Med Wochenschr. 1955 May 21;105(20-21):438-9. German. PubMed PMID: 14397388.

9: STOLL HG. [Clinical experiences with avacan in urological diseases]. Medizinische. 1952 Sep 1;20(35-36):1125-7. Undetermined Language. PubMed PMID: 12992412.

10: HASSELBACHER K. [Cystometric studies after administration of avacan]. Arztl Forsch. 1959 Feb 10;13(2):I/94-6. German. PubMed PMID: 13626684.

11: HILLER J, STRAUSS E. [Effect of avacan on peristalsis of upper intestinal tract and on gastric secretion]. Arzneimittelforschung. 1953 Jun;3(6):282-4. Undetermined Language. PubMed PMID: 13081479.

12: REHSTEINER HP. [Comparative study on the labor-analgesic effect of Vendal and Centralgin-Avacan]. Ther Umsch. 1962 Aug;19:348-53. German. PubMed PMID: 14491125.

13: PEZOLD FA. [Spasmolysis (Clinical experience with a new spamolytic Avacan)]. Dtsch Med Wochenschr. 1951 Apr 6;76(14):479-81. Undetermined Language. PubMed PMID: 14831432.

14: SIELAFF HJ. [Comparative experimental studies on the effect of spasmolytics and ganglion-blocking substances (atropin, avacan, pendiomid, buscopan, banthine) on motility of the human small intestine]. Z Gesamte Exp Med. 1953;120(6):599-612. Undetermined Language. PubMed PMID: 13103235.

15: MURANO T, YAMANE K. A study of metabolism of isoamyl alpha-[N-(beta-diethylamino-ethyl)]-aminophenylacetate (avacan). Jpn J Pharmacol. 1956 Mar;5(2):122-31. PubMed PMID: 13331655.

16: BLOMER H, SCHIMERT G. [The effect of a new spasmolytic (Avacan) on the coronary vessels]. Dtsch Med Wochenschr. 1951 Apr 6;76(14):477-81. Undetermined Language. PubMed PMID: 14831431.

17: Auclair JM, Anton JP, Bellocq J, Zylberberg B. [Study of the action of the association of glyceric ether of guaiacol and camylofine on the dilatation of the cervix during the labor]. Rev Fr Gynecol Obstet. 1970 Sep;65(9):523-8. French. PubMed PMID: 5466471.

18: Crombez E, van den Bossche W, De Moerloose P. Gas-chromatographic determination of camylofine dihydrochloride in tablets and suppositories. J Chromatogr. 1976 Feb 4;117(1):161-6. PubMed PMID: 1249147.

19: JANN R. [Experience with the spasmolytic avacan in obstetrics]. Ther Umsch. 1954 Jul;11(4):80-2. Undetermined Language. PubMed PMID: 13187427.

20: ASHOLTER C. [Acceleration of delivery by Avacan]. Medizinische. 1953 Sep 5;36:1164-6. Undetermined Language. PubMed PMID: 13086308.